molecular formula C21H23FN4 B6104074 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine

Cat. No.: B6104074
M. Wt: 350.4 g/mol
InChI Key: MCTZONKVZMBTST-UHFFFAOYSA-N
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Description

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine is unique due to its specific combination of a fluorophenyl group, a pyrazole ring, and a piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-phenylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4/c22-18-10-8-16(9-11-18)21-17(13-23-25-21)14-26-12-4-7-20(15-26)24-19-5-2-1-3-6-19/h1-3,5-6,8-11,13,20,24H,4,7,12,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTZONKVZMBTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(NN=C2)C3=CC=C(C=C3)F)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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